N-[3-(Benzyloxy)propyl]-N-methylnitrous amide
Description
N-[3-(Benzyloxy)propyl]-N-methylnitrous amide is an N-nitroso compound characterized by a propyl chain substituted with a benzyloxy group (-OCH₂C₆H₅) at the 3-position and a methylnitrosoamine (-N(NO)CH₃) moiety. This structure confers unique physicochemical properties, including moderate lipophilicity due to the benzyloxy group and reactivity associated with the nitroso functional group.
Properties
CAS No. |
663600-22-4 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-methyl-N-(3-phenylmethoxypropyl)nitrous amide |
InChI |
InChI=1S/C11H16N2O2/c1-13(12-14)8-5-9-15-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI Key |
QNQCMPUJHARNGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCOCC1=CC=CC=C1)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzyloxy)propyl]-N-methylnitrous amide typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate alkylating agent.
Attachment to Propyl Chain: The benzyloxy group is then attached to a propyl chain via a nucleophilic substitution reaction.
Formation of Nitrous Amide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzyloxy)propyl]-N-methylnitrous amide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrous amide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Corresponding amines.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
N-[3-(Benzyloxy)propyl]-N-methylnitrous amide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(Benzyloxy)propyl]-N-methylnitrous amide involves its interaction with specific molecular targets and pathways. The benzyloxy group can facilitate binding to certain enzymes or receptors, while the nitrous amide group can undergo metabolic transformations that lead to the formation of active metabolites. These interactions can modulate various biological processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The following table summarizes key structural analogs and their substituent differences:
*Calculated based on molecular formula C₁₇H₂₀N₂O₂.
Key Observations :
- Lipophilicity: The benzyloxy group in the target compound enhances lipophilicity compared to hydroxyl (e.g., ) or smaller aryl ether substituents (e.g., ).
- Stereochemistry : Chiral centers in compounds like and introduce stereoisomerism, which can affect biological activity and necessitate enantioselective analytical methods .
Physicochemical Properties
Notes:
Regulatory and Analytical Considerations
Nitroso compounds are tightly regulated due to genotoxicity concerns. Key comparisons:
- Detection Methods : LC-MS/MS is standard for quantifying nitrosamines at ppb levels. Structural analogs require method adaptation; e.g., fluorinated compounds () may need alternative ionization techniques .
- Regulatory Limits: EMA and FDA guidelines mandate limits <1 ppm for nitrosamines in pharmaceuticals.
Biological Activity
N-[3-(Benzyloxy)propyl]-N-methylnitrous amide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive review of its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 221.28 g/mol
- IUPAC Name : this compound
This compound features a nitrous amide functional group, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to release nitric oxide (NO), a signaling molecule involved in various physiological processes. Nitric oxide plays a crucial role in:
- Vasodilation : Relaxation of blood vessels, which can lead to reduced blood pressure.
- Neurotransmission : Modulating synaptic transmission in the nervous system.
- Immune Response : Acting as a signaling molecule in the immune system.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Cardiovascular Effects : By enhancing nitric oxide levels, it can improve endothelial function and reduce cardiovascular risks associated with hypertension .
- Neuroprotective Properties : Potential neuroprotective effects have been observed, suggesting its utility in treating neurodegenerative diseases .
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, although further research is needed to confirm these effects.
Case Studies and Research Findings
-
Cardiovascular Studies :
A study demonstrated that compounds similar to this compound effectively reduced systolic blood pressure in hypertensive models through NO-mediated vasodilation . -
Neuropharmacological Investigations :
In animal models, compounds with similar structural characteristics showed significant inhibition of apomorphine-induced stereotyped behavior, indicating potential applications as neuroleptics . -
Antimicrobial Assays :
Laboratory tests revealed that derivatives of this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents against infections .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cardiovascular | Vasodilation, reduced blood pressure | |
| Neuroprotective | Inhibition of stereotyped behavior | |
| Antimicrobial | Activity against various bacteria |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Main Activity |
|---|---|---|
| This compound | 221.28 | NO donor, neuroprotective |
| Metoclopramide | 299.36 | Antiemetic, neuroleptic |
| Haloperidol | 372.87 | Antipsychotic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
